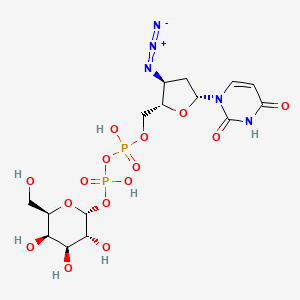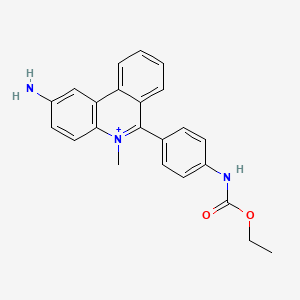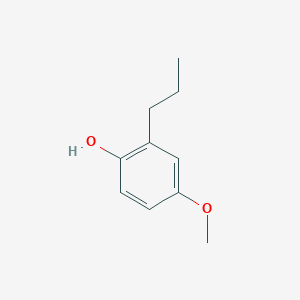
(2,2'-Binaphthalene)-1,1',6,6',7,7'-hexol, 8,8'-bis((E)-(hexylimino)methyl)-3,3'-dimethyl-5,5'-bis(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(hexylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- is a complex organic compound with a unique structure It is characterized by the presence of multiple hydroxyl groups, imino groups, and alkyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(hexylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- typically involves multiple steps. One common approach is the condensation of 2,2’-binaphthol with hexylamine under acidic conditions to form the imino groups. This is followed by the introduction of methyl and isopropyl groups through alkylation reactions. The final product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more robust purification techniques such as crystallization and distillation to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(hexylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imino groups can be reduced to amines.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted binaphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(hexylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to induce chirality in various reactions, making it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biology, this compound has been studied for its potential as a fluorescent probe. The presence of multiple hydroxyl and imino groups allows it to interact with biological molecules, making it useful in imaging and diagnostic applications.
Medicine
In medicinal chemistry, (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(hexylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- has shown promise as an anticancer agent. Its ability to interact with DNA and proteins can inhibit the growth of cancer cells.
Industry
In industry, this compound is used as a precursor for the synthesis of advanced materials. Its unique structure makes it suitable for the development of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(hexylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the imino groups can participate in nucleophilic and electrophilic reactions. These interactions can disrupt the normal function of proteins and DNA, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol
- (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(ethylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)-
- (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(propylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)-
Uniqueness
The uniqueness of (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(hexylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- lies in its specific combination of functional groups. The presence of hexylimino groups, along with the methyl and isopropyl substituents, gives it distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
7356-17-4 |
|---|---|
Fórmula molecular |
C42H56N2O6 |
Peso molecular |
684.9 g/mol |
Nombre IUPAC |
8-(hexyliminomethyl)-2-[8-(hexyliminomethyl)-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl]-3-methyl-5-propan-2-ylnaphthalene-1,6,7-triol |
InChI |
InChI=1S/C42H56N2O6/c1-9-11-13-15-17-43-21-29-35-27(31(23(3)4)41(49)37(29)45)19-25(7)33(39(35)47)34-26(8)20-28-32(24(5)6)42(50)38(46)30(36(28)40(34)48)22-44-18-16-14-12-10-2/h19-24,45-50H,9-18H2,1-8H3 |
Clave InChI |
RQWKQNOBDCCPSZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN=CC1=C(C(=C(C2=C1C(=C(C(=C2)C)C3=C(C4=C(C=C3C)C(=C(C(=C4C=NCCCCCC)O)O)C(C)C)O)O)C(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate](/img/structure/B12808241.png)
![3-[Methyl(prop-2-enyl)phosphoryl]prop-1-ene](/img/structure/B12808248.png)


![4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid](/img/structure/B12808256.png)
![2-cyclopentyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12808262.png)








